![molecular formula C22H16N4 B14489586 4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline CAS No. 64173-30-4](/img/structure/B14489586.png)
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline is a complex heterocyclic compound that combines the structural features of benzimidazole, quinoline, and aniline. These moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA under controlled microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole or quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
Scientific Research Applications
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzimidazol-2-yl)aniline: Shares the benzimidazole and aniline moieties but lacks the quinoline structure.
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones that share the quinoline moiety but differ in other structural features.
Uniqueness
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline is unique due to its combination of benzimidazole, quinoline, and aniline moieties, which confer a wide range of biological activities and potential applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
64173-30-4 |
|---|---|
Molecular Formula |
C22H16N4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]aniline |
InChI |
InChI=1S/C22H16N4/c23-15-11-9-14(10-12-15)21-13-17(16-5-1-2-6-18(16)24-21)22-25-19-7-3-4-8-20(19)26-22/h1-13H,23H2,(H,25,26) |
InChI Key |
JMKSGTQULVAGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


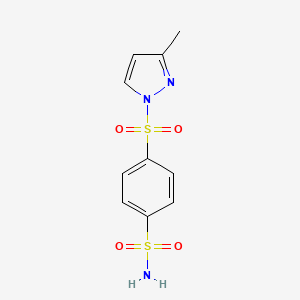
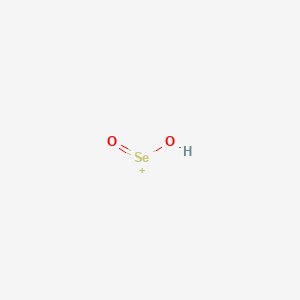
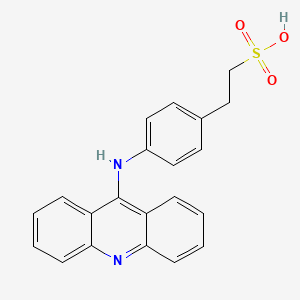
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
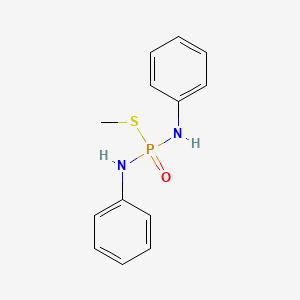
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
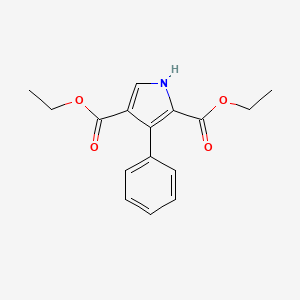

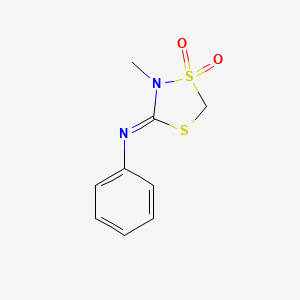
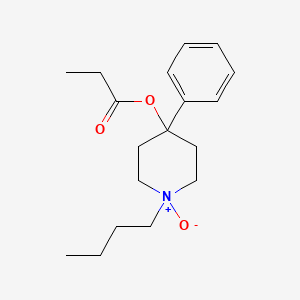
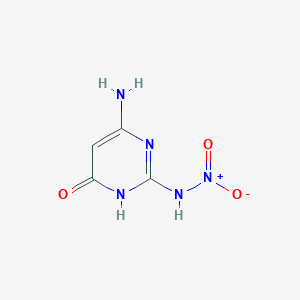
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
